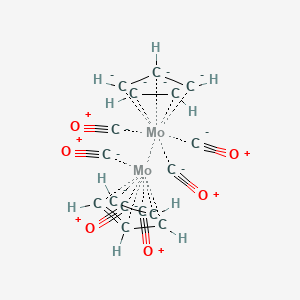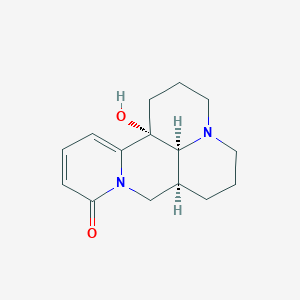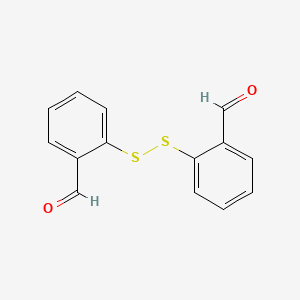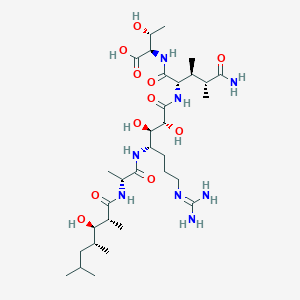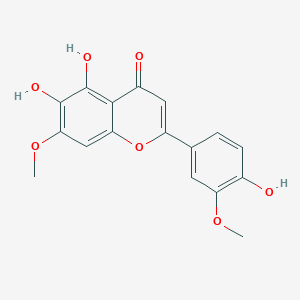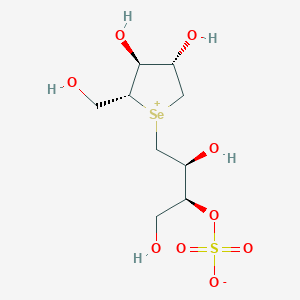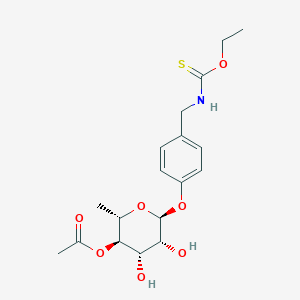
Niaziminin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Niaziminin is a natural product found in Moringa oleifera with data available.
Scientific Research Applications
Niaziminin as an Epstein-Barr Virus Inhibitor
This compound, a thiocarbamate from Moringa oleifera leaves, has been identified as an inhibitor of tumor-promoter-induced Epstein-Barr virus (EBV) activation in Raji cells. The structure-activity relationships of this compound suggest that the presence of an acetoxy group at the 4'-position is crucial for its inhibitory activity (Murakami et al., 1998).
Antihypertensive Properties
This compound has shown potential antihypertensive effects. An ethanolic extract of Moringa oleifera leaves, containing this compound, displayed hypotensive activity. The extract's constituents, including this compound, have been studied for their effects on blood pressure (Faizi et al., 1994).
Inhibitory Effects on COVID-19 Main Protease
Recent research proposes this compound as a natural drug candidate compound for COVID-19 treatment. The binding properties between this compound and the main protease of SARS-CoV-2 were investigated, suggesting that this compound derivatives could be promising drug candidates for COVID-19 treatment (Shaji et al., 2021).
Potential ACE Inhibitors
This compound has been associated with potential antihypertensive activity through inhibition of the Angiotensin-converting enzyme (ACE). Computational studies revealed this compound's high binding affinity with ACE, partially blocking the enzyme's active sites, making it a potential candidate for antihypertensive drug development (Khan et al., 2019).
properties
Molecular Formula |
C18H25NO7S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5R,6S)-6-[4-[(ethoxycarbothioylamino)methyl]phenoxy]-4,5-dihydroxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C18H25NO7S/c1-4-23-18(27)19-9-12-5-7-13(8-6-12)26-17-15(22)14(21)16(10(2)24-17)25-11(3)20/h5-8,10,14-17,21-22H,4,9H2,1-3H3,(H,19,27)/t10-,14-,15+,16-,17-/m0/s1 |
InChI Key |
NZQNGCULBWTLGQ-DXJAZKPLSA-N |
Isomeric SMILES |
CCOC(=S)NCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)OC(=O)C)O)O |
Canonical SMILES |
CCOC(=S)NCC1=CC=C(C=C1)OC2C(C(C(C(O2)C)OC(=O)C)O)O |
synonyms |
niaziminin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




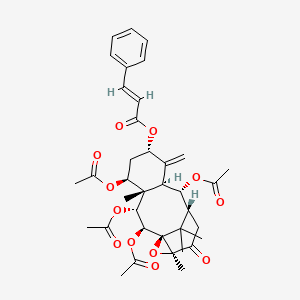
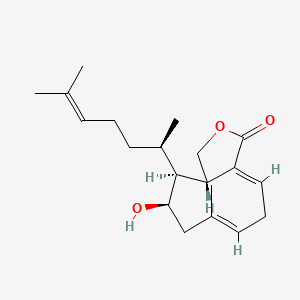
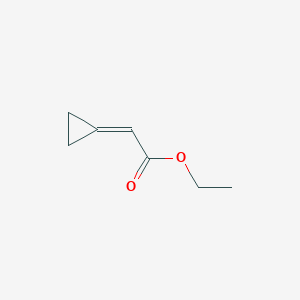

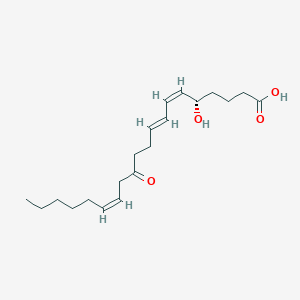

![[(2S,4R,7E,10S,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B1249841.png)
